N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(4-methoxyphenyl)acetamide
Description
The compound N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(4-methoxyphenyl)acetamide (hereafter referred to as the target compound) is a structurally complex acetamide derivative featuring a benzofuran core substituted with a 3-chloro-4-methoxybenzoyl group and a 4-methoxyphenyl acetamide side chain. Its design incorporates multiple aromatic and electron-donating methoxy groups, which may influence its physicochemical properties and biological activity.
Properties
Molecular Formula |
C25H20ClNO5 |
|---|---|
Molecular Weight |
449.9 g/mol |
IUPAC Name |
N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C25H20ClNO5/c1-30-17-10-7-15(8-11-17)13-22(28)27-23-18-5-3-4-6-20(18)32-25(23)24(29)16-9-12-21(31-2)19(26)14-16/h3-12,14H,13H2,1-2H3,(H,27,28) |
InChI Key |
XUPKWMCYOHNGIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)OC)Cl |
Origin of Product |
United States |
Biological Activity
N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(4-methoxyphenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a benzofuran core and various functional groups, hints at diverse biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure and Properties
- Molecular Formula : C24H18ClNO4
- Molecular Weight : 419.9 g/mol
- IUPAC Name : this compound
The compound features a benzofuran moiety, a chloro-substituted methoxyphenyl group, and an acetamide linkage, contributing to its potential biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several pharmacological properties:
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation through modulation of inflammatory pathways.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth.
- Antioxidant Effects : The presence of methoxy groups may enhance its ability to scavenge free radicals, providing protective effects against oxidative stress.
The mechanism by which this compound exerts its effects is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses and cancer progression.
- Receptor Modulation : It potentially interacts with various receptors, influencing cellular signaling pathways related to inflammation and apoptosis.
Comparative Biological Activity
To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| N-{2-(4-methoxyphenyl)carbonyl}-1-benzofuran | C23H18O3 | Methoxy group instead of chlorine | Moderate anti-inflammatory |
| N-[2-(3-chlorophenyl)-1-benzofuran] | C22H16ClN | Simplified structure | Limited anticancer activity |
| 4-Chloro-N-(benzofuran)-2-methylbenzamide | C23H18ClN | Different substitution pattern | Stronger anticancer activity |
This table illustrates that while several compounds share structural similarities, the unique combination of functional groups in this compound contributes to its distinct biological profiles.
Case Studies and Research Findings
-
Study on Anti-inflammatory Activity :
- A study evaluated the anti-inflammatory effects of the compound in vitro using human cell lines. Results indicated a significant reduction in pro-inflammatory cytokine production, suggesting its potential as an anti-inflammatory agent.
-
Anticancer Evaluation :
- In another investigation, the compound was tested against various cancer cell lines. It demonstrated IC50 values indicating potent inhibition of cell proliferation, particularly in breast and colon cancer cells.
-
Antioxidant Capacity Assessment :
- The antioxidant activity was measured using the DPPH assay, where the compound showed a notable ability to scavenge free radicals, comparable to established antioxidants like curcumin.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Heterocyclic Modifications
Benzofuran vs. Thiazole/Triazole/Benzothiazole
The target compound’s benzofuran core distinguishes it from analogs with thiazole (), triazole (–16), or benzothiazole () backbones. For example:
- N-(6-Chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide () replaces benzofuran with a benzothiazole ring.
- Thiazole derivatives () with piperazine substituents demonstrate how heterocyclic cores influence melting points (e.g., 302–303°C for dual methoxyphenyl substituents in compound 18), suggesting that the target compound’s benzofuran may similarly confer high thermal stability.
Benzofuran vs. Flavone
Flavone derivatives (), such as N-(4-Methoxyphenyl)-2-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)acetamide (VIf) , feature chromen-3-yloxy groups. While these share acetamide linkages, the flavone core’s extended π-system may enhance UV absorption and radical scavenging activity compared to the target compound’s benzofuran.
Substituent Effects
Chloro and Methoxy Groups
- The 3-chloro-4-methoxybenzoyl group in the target compound is analogous to N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide (), where chloro and fluoro substituents influence dihedral angles (60.5° between aromatic planes) and hydrogen bonding. The target compound’s chloro-methoxy substitution likely enhances lipophilicity and steric bulk compared to fluorine.
- 2-(4-Methoxyphenyl)acetamide moieties are common in analogs (e.g., ). For instance, BH31613 () replaces this group with a bromophenoxy chain, increasing molecular weight (514.75 vs.
Pharmacological Implications
Anti-Cancer Activity
Compounds like N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)acetamide () demonstrate potent anti-cancer activity (IC50 < 10 µM), attributed to sulfonyl and morpholino groups.
Receptor Binding
Flavone-based acetamides () act as adenosine A2B receptor ligands. The target compound’s methoxy groups could similarly modulate receptor affinity, though its benzofuran core may limit steric compatibility compared to planar flavones.
Physicochemical Properties
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
